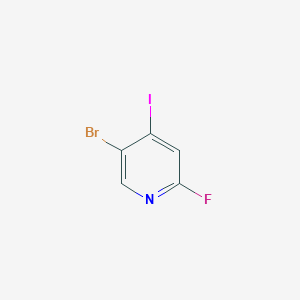

5-溴-2-氟-4-碘吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Bromo-2-fluoro-4-iodopyridine is a chemical compound with the molecular formula C5H2BrFIN and a molecular weight of 301.88 . It is a solid substance that is stored in a dark place under an inert atmosphere at temperatures between 2-8°C . It is commonly used in laboratory settings .

Synthesis Analysis

The synthesis of 5-Bromo-2-fluoro-4-iodopyridine and similar compounds often involves the Suzuki–Miyaura coupling of heteroaryl halides . This reaction is widely used for the elaboration of heteroarenes with C–C bond formation, particularly in a pharmaceutical discovery chemistry setting .Molecular Structure Analysis

The molecular structure of 5-Bromo-2-fluoro-4-iodopyridine consists of a pyridine ring with bromine, fluorine, and iodine substituents . The exact positions of these substituents can influence the compound’s reactivity and other properties .Chemical Reactions Analysis

5-Bromo-2-fluoro-4-iodopyridine can undergo various chemical reactions. For instance, it can participate in palladium-catalyzed homo-coupling reactions to give the corresponding biaryl . It can also be employed in a palladium-catayzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .Physical and Chemical Properties Analysis

5-Bromo-2-fluoro-4-iodopyridine is a solid with a molecular weight of 301.88 . It has a refractive index of 1.5325 and a density of 1.71 g/mL at 25 °C . Its boiling point is between 162-164 °C at 750 mmHg .科学研究应用

1. 五取代吡啶的合成5-溴-2-氯-4-氟-3-碘吡啶(与 5-溴-2-氟-4-碘吡啶密切相关)已被用于五取代吡啶的合成中。这些化合物在药物化学研究中很重要,因为它们具有作为构建模块的潜力。合成的吡啶可以进一步进行化学操作以用于各种应用 (Wu 等,2022)。

2. 官能化的吡啶衍生物5-溴-2-氟-3-吡啶基硼酸(衍生自 5-溴-2-氟吡啶)的多功能性已在 3,5-二取代 2-氟吡啶和 2-吡啶酮的合成中得到证明。这些化合物因其在创建各种官能化吡啶衍生物方面的潜在应用而很有价值 (Sutherland & Gallagher,2003)。

3. 来自共同前体的结构歧管5-氯-2,3-二氟吡啶(与 5-溴-2-氟-4-碘吡啶相关)已被用于创建各种卤代吡啶和吡啶羧酸。这展示了此类化合物从共同前体开发多种结构歧管的潜力 (Schlosser & Bobbio,2002)。

4. 吡啶中的卤素/卤素置换对包括类似于 5-溴-2-氟-4-碘吡啶的化合物的吡啶中甲硅烷基介导的卤素/卤素置换的研究突出了此类化合物中选择性化学修饰的潜力。该过程对于合成有机化学和新型化合物的开发非常重要 (Schlosser & Cottet,2002)。

5. 控制铁 (II) 聚吡啶中的 MLCT 激发态寿命在研究铁 (II) 聚吡啶中的金属到配体电荷转移 (MLCT) 时,5-溴-2-氟-4-碘吡啶之类的化合物可用于合成影响激发态寿命和自旋态的配体。这在光化学和材料科学领域具有重要意义 (Fatur 等,2017)。

作用机制

安全和危害

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to handle it with protective gloves, clothing, and eye/face protection, and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

未来方向

The future directions of research involving 5-Bromo-2-fluoro-4-iodopyridine could involve further exploration of its reactivity and potential applications. For instance, it could be used as a building block for the synthesis of more complex molecules, or its reactivity could be studied in the context of new catalytic processes .

生化分析

Biochemical Properties

It is known that halogenated pyridines can participate in various biochemical reactions . They can interact with enzymes, proteins, and other biomolecules, often serving as substrates or inhibitors .

Cellular Effects

Halogenated pyridines can influence cell function by interacting with various cellular processes . They can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that halogenated pyridines can exert their effects at the molecular level through various mechanisms . These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not degrade easily .

Metabolic Pathways

Halogenated pyridines can be involved in various metabolic pathways, interacting with enzymes and cofactors .

Transport and Distribution

It is known that halogenated pyridines can interact with various transporters and binding proteins .

Subcellular Localization

Halogenated pyridines can be directed to specific compartments or organelles based on their chemical properties .

属性

IUPAC Name |

5-bromo-2-fluoro-4-iodopyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrFIN/c6-3-2-9-5(7)1-4(3)8/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTPRLQIYHGUXRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1F)Br)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrFIN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.88 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(furan-2-ylmethyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2977574.png)

![N-Methyl-N-[[1-[(5-methylthiophen-2-yl)methyl]pyrrolidin-3-yl]methyl]but-2-ynamide](/img/structure/B2977576.png)

![(1R,5S)-8-((4-(tert-butyl)phenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2977579.png)

![Ethyl 4-[(4-ethylphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B2977582.png)

![1-(3-chlorobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2977587.png)

![N2,N6-bis(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide](/img/structure/B2977593.png)

![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(o-tolyl)urea](/img/structure/B2977595.png)

![1-(3-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2977597.png)